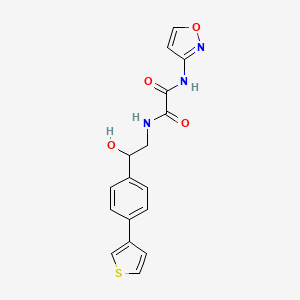

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative featuring a bifunctional structure:

- N1-substituent: A hydroxyethyl group attached to a phenyl ring substituted with a thiophen-3-yl moiety.

- N2-substituent: An isoxazol-3-yl group.

The hydroxyl group likely improves solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-14(9-18-16(22)17(23)19-15-5-7-24-20-15)12-3-1-11(2-4-12)13-6-8-25-10-13/h1-8,10,14,21H,9H2,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEWQKNAZNYIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Hydroxy group : Contributes to its solubility and potential interactions with biological targets.

- Thiophene ring : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.

- Isoxazole moiety : Often associated with neuroactive compounds, which may suggest potential applications in neuropharmacology.

Antidiabetic Properties

Recent studies have indicated that compounds similar to N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide exhibit significant antidiabetic activity. For instance, a related compound showed an IC50 value of 4.58 µM in inhibiting alpha-amylase, a key enzyme in carbohydrate metabolism . This suggests that the compound may have similar inhibitory effects.

Antioxidant Activity

The antioxidant potential of compounds containing thiophene and isoxazole rings has been documented. A study demonstrated that certain derivatives exhibited strong antioxidant activity, which is crucial for protecting cells from oxidative stress . The ability to scavenge free radicals can be beneficial in preventing various diseases, including cancer and neurodegenerative disorders.

Table 1: Biological Activity Summary

Case Study 1: Antidiabetic Activity

In a comparative study involving various derivatives of oxalamide compounds, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide was tested for its ability to inhibit alpha-amylase. The results indicated that at concentrations ranging from 31.25 µM to 500 µM, the compound demonstrated significant inhibition rates, comparable to standard antidiabetic drugs like acarbose .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar compounds on neurotransmitter uptake. The results showed that certain derivatives could inhibit norepinephrine and serotonin uptake in rat brain synaptosomes, suggesting potential antidepressant activity . Although specific data for N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide was not provided, the structural similarities imply possible efficacy.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogs

The following table summarizes key oxalamide derivatives and their structural features:

*Calculated based on molecular formula.

Key Observations:

- Thiophene Integration : The target compound is unique in combining a thiophene-phenyl moiety, which may enhance π-π stacking interactions in biological systems compared to purely phenyl-substituted analogs (e.g., GMC-1) .

- Hydroxyl Group : The presence of a hydroxyl group distinguishes it from analogs like 1c (Regorafenib analog) and may improve aqueous solubility .

- Isoxazole vs.

Physicochemical Comparisons:

The target compound’s hydroxyl group may confer better solubility in polar solvents compared to halogenated analogs like GMC-1 or 1c.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Isoxazole Ring Formation : Cyclization of precursors (e.g., β-keto esters or nitriles) under acidic/basic conditions. For example, cyclization using H₂SO₄/EtOH yields the isoxazole core .

- Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene moiety. Catalysts like AlCl₃ or FeCl₃ enhance regioselectivity .

- Oxalamide Linkage : React isoxazole and thiophene intermediates with oxalyl chloride in dry DCM under N₂, followed by purification via recrystallization (e.g., EtOAc/hexane) or flash chromatography (silica gel, gradient elution) .

- Yield Optimization : Use kinetic studies (e.g., HPLC monitoring) to identify rate-limiting steps. For example, adjusting stoichiometry of oxalyl chloride reduces side-product formation .

Q. How can the compound’s structure be validated, and what analytical techniques are critical for confirming its purity?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., hydroxyethyl group at δ 4.2–4.5 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients; purity >98% is achievable with optimized retention times .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: MeOH/CHCl₃) and refine using SHELX software .

Q. What are the key challenges in achieving high enantiomeric purity for the hydroxyethyl group, and how can they be addressed?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution (lipases in organic solvents) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxyethyl group formation to control stereochemistry .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV entry inhibitors). Focus on hydrogen bonding between the oxalamide group and catalytic residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Models : Train models using descriptors like logP, topological polar surface area, and electronegativity of the thiophene ring to optimize activity .

Q. How do structural modifications (e.g., substituents on the thiophene or isoxazole rings) impact the compound’s pharmacokinetic properties?

- Methodology :

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Electron-withdrawing groups on thiophene reduce CYP450-mediated oxidation .

- Permeability : Perform Caco-2 cell assays. Hydroxyethyl groups enhance aqueous solubility but may reduce passive diffusion; prodrug strategies (e.g., esterification) improve bioavailability .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity in cellular models?

- Methodology :

- Pathway Inhibition : Use Western blotting to measure suppression of NF-κB/p65 phosphorylation in LPS-stimulated macrophages. IC₅₀ values correlate with oxalamide’s hydrogen-bonding capacity .

- ROS Scavenging : Quantify intracellular ROS (DCFH-DA assay) in RAW264.7 cells. Thiophene’s electron-rich structure enhances radical quenching .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

- Methodology :

- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times. For example, serum-free conditions reduce nonspecific binding .

- Orthogonal Validation : Confirm activity using SPR (binding affinity) and CRISPR knockouts (target specificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.